Cas no 1344588-92-6 ((2S)-4-(5-bromo-2-methylphenyl)butan-2-amine)

(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine is a chiral amine compound featuring a brominated aromatic ring and a butylamine side chain. Its stereospecific (S)-configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical research. The bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further functionalization. The methyl group on the phenyl ring contributes to steric and electronic modulation, influencing binding affinity in medicinal chemistry applications. This compound is particularly useful as an intermediate in the development of bioactive molecules, including CNS-targeting drugs, due to its structural versatility. Proper handling under inert conditions is recommended to preserve stability.
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine structure
1344588-92-6 structure
商品名:(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine
CAS番号:1344588-92-6
MF:C11H16BrN
メガワット:242.155442237854
CID:6391500
PubChem ID:131110564

(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • (2S)-4-(5-bromo-2-methylphenyl)butan-2-amine
    • 1344588-92-6
    • EN300-1893558
    • インチ: 1S/C11H16BrN/c1-8-3-6-11(12)7-10(8)5-4-9(2)13/h3,6-7,9H,4-5,13H2,1-2H3/t9-/m0/s1
    • InChIKey: MKPPBWSWWHKDNM-VIFPVBQESA-N
    • ほほえんだ: BrC1C=CC(C)=C(C=1)CC[C@H](C)N

計算された属性

  • せいみつぶんしりょう: 241.04661g/mol
  • どういたいしつりょう: 241.04661g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 26Ų

(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1893558-0.5g
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine
1344588-92-6
0.5g
$946.0 2023-09-18
Enamine
EN300-1893558-10.0g
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine
1344588-92-6
10g
$7866.0 2023-06-03
Enamine
EN300-1893558-10g
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine
1344588-92-6
10g
$4236.0 2023-09-18
Enamine
EN300-1893558-1g
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine
1344588-92-6
1g
$986.0 2023-09-18
Enamine
EN300-1893558-2.5g
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine
1344588-92-6
2.5g
$1931.0 2023-09-18
Enamine
EN300-1893558-5.0g
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine
1344588-92-6
5g
$5304.0 2023-06-03
Enamine
EN300-1893558-0.05g
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine
1344588-92-6
0.05g
$827.0 2023-09-18
Enamine
EN300-1893558-0.1g
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine
1344588-92-6
0.1g
$867.0 2023-09-18
Enamine
EN300-1893558-0.25g
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine
1344588-92-6
0.25g
$906.0 2023-09-18
Enamine
EN300-1893558-5g
(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine
1344588-92-6
5g
$2858.0 2023-09-18

(2S)-4-(5-bromo-2-methylphenyl)butan-2-amine 関連文献

(2S)-4-(5-bromo-2-methylphenyl)butan-2-amineに関する追加情報

(2S)-4-(5-Bromo-2-Methylphenyl)Butan-2-Amine: A Comprehensive Overview

(2S)-4-(5-Bromo-2-Methylphenyl)Butan-2-Amine, identified by the CAS number 1344588-92-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a brominated aromatic ring with an amino group in a chiral environment. The molecule's stereochemistry, particularly the (2S) configuration, plays a crucial role in its biological activity and potential applications.

The chemical structure of (2S)-4-(5-Bromo-2-Methylphenyl)Butan-2-Amine consists of a butanamine backbone with a substituted phenyl group at the fourth position. The phenyl ring is further substituted with a bromine atom at the 5-position and a methyl group at the 2-position. This substitution pattern not only influences the compound's physical properties but also its reactivity and interactions with biological systems. The presence of the bromine atom introduces electronic effects that can modulate the compound's behavior in various chemical reactions and biological assays.

Recent studies have highlighted the potential of (2S)-4-(5-Bromo-2-Methylphenyl)Butan-2-Amine as a lead compound in drug discovery. Its chiral center at the second carbon atom makes it an attractive candidate for enantioselective synthesis and applications in asymmetric catalysis. Researchers have explored its role in inhibiting key enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in conditions such as inflammation, neurodegenerative diseases, and cancer.

In terms of synthesis, (2S)-4-(5-Bromo-2-Methylphenyl)Butan-2-Amine can be prepared through various routes, including alkylation of aromatic rings and stereoselective reductions. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess. These methods not only enhance the yield but also improve the overall sustainability of the synthesis process.

The pharmacokinetic properties of (2S)-4-(5-Bromo-2-Methylphenyl)Butan-2-Amine have been extensively studied, revealing favorable absorption and distribution profiles. Preclinical studies indicate that the compound exhibits low toxicity and high bioavailability, making it a promising candidate for further development into clinical trials. Its ability to cross cellular membranes efficiently suggests potential utility in targeting intracellular pathogens or delivering therapeutic agents to specific cellular compartments.

Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of (2S)-4-(5-Bromo-2-Methylphenyl)Butan-2-Amine with various protein targets. These studies have identified key residues responsible for ligand binding and highlighted opportunities for further optimization to enhance affinity and selectivity.

In conclusion, (2S)-4-(5-Bromo-2-Methylphenyl)Butan-2-Amine represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure, coupled with recent advances in synthetic methodologies and pharmacological studies, positions it as a compelling lead compound for future drug development efforts.

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